molecular formula C22H18N4O3S B11635336 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618073-65-7

2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11635336
CAS No.: 618073-65-7
M. Wt: 418.5 g/mol
InChI Key: AWWGRLHWDALYQQ-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes an isopropoxyphenyl group, a methyl-oxoindolinylidene moiety, and a thiazolo-triazole core

Preparation Methods

The synthesis of 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo-triazole core.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group is introduced through a substitution reaction, often using isopropoxyphenyl halides and suitable catalysts.

    Attachment of the Methyl-Oxoindolinylidene Moiety: This step involves the condensation of the oxoindolinylidene moiety with the thiazolo-triazole core, typically under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques .

Chemical Reactions Analysis

2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isopropoxyphenyl group, using reagents like halides or nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various adducts and derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

618073-65-7

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H18N4O3S/c1-12(2)29-14-10-8-13(9-11-14)19-23-22-26(24-19)21(28)18(30-22)17-15-6-4-5-7-16(15)25(3)20(17)27/h4-12H,1-3H3/b18-17-

InChI Key

AWWGRLHWDALYQQ-ZCXUNETKSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.